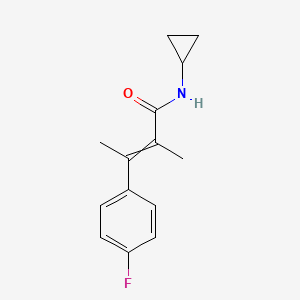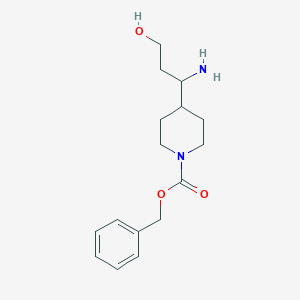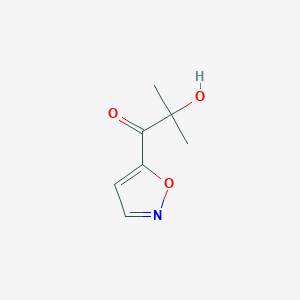
2-Hydroxy-1-(isoxazol-5-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- is a chemical compound with a unique structure that includes an isoxazole ring
Preparation Methods
The synthesis of 1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- typically involves the reaction of appropriate starting materials under specific conditions. The synthetic routes may include the use of isoxazole derivatives and ketones, with reaction conditions such as temperature, solvents, and catalysts being carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- can be compared with other similar compounds, such as:
- 1-Propanone, 2-hydroxy-1-(4-isoxazolyl)-2-methyl-
- 1-Propanone, 2-hydroxy-1-(3-isoxazolyl)-2-methyl-
- 1-Propanone, 2-hydroxy-1-(2-isoxazolyl)-2-methyl-
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 1-Propanone, 2-hydroxy-1-(5-isoxazolyl)-2-methyl- lies in its specific isoxazole ring position, which can influence its behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO3/c1-7(2,10)6(9)5-3-4-8-11-5/h3-4,10H,1-2H3 |
InChI Key |
GBYOOBBBTVSJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


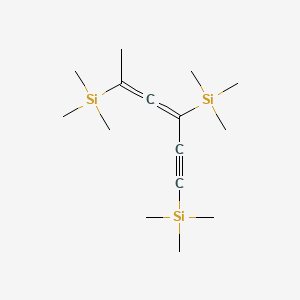
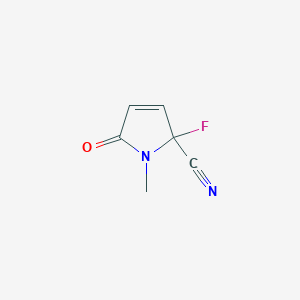
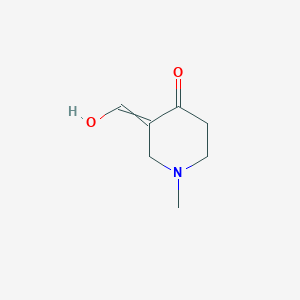
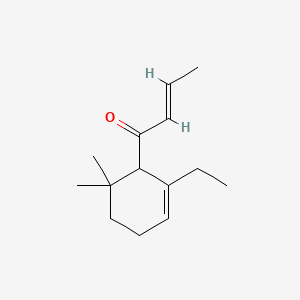
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
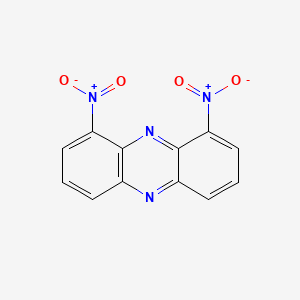
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
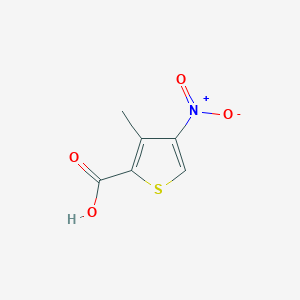
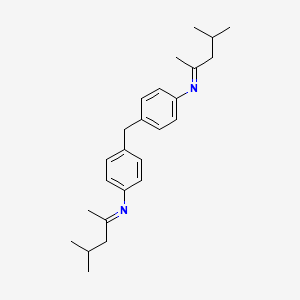
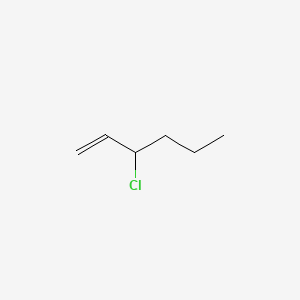
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
